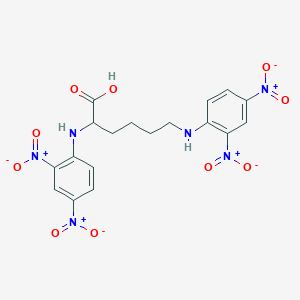

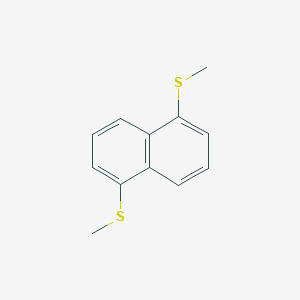

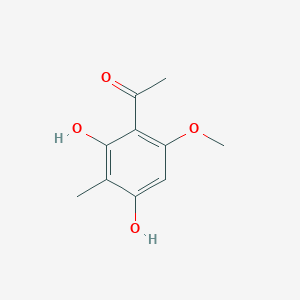

![molecular formula C13H13I3N2O4 B158477 3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid CAS No. 1949-44-6](/img/structure/B158477.png)

3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, commonly known as iopamidol, is a nonionic iodinated contrast agent used in medical imaging procedures. It is a water-soluble compound that is widely used in radiology for diagnostic purposes. Iopamidol is a member of the benzimidazole class of compounds and is structurally similar to other iodinated contrast agents such as iohexol and ioversol.

Applications De Recherche Scientifique

Iopamidol is widely used in medical imaging procedures such as computed tomography (CT), angiography, and urography. CT imaging using iopamidol allows for the visualization of internal organs and tissues with high contrast and resolution. Angiography using iopamidol allows for the visualization of blood vessels and the detection of abnormalities such as aneurysms and blockages. Urography using iopamidol allows for the visualization of the urinary tract and the detection of abnormalities such as kidney stones and tumors.

Mécanisme D'action

Iopamidol works by absorbing X-rays and scattering them differently than surrounding tissues, creating contrast in medical imaging procedures. It is a nonionic contrast agent, meaning that it does not dissociate into charged particles in solution, reducing the risk of adverse reactions such as allergic reactions and kidney damage.

Effets Biochimiques Et Physiologiques

Iopamidol is rapidly absorbed and eliminated by the body, with a half-life of approximately 2 hours. It is excreted primarily by the kidneys and can cause temporary changes in renal function. However, iopamidol is generally well-tolerated and has a low incidence of adverse reactions.

Avantages Et Limitations Des Expériences En Laboratoire

Iopamidol has several advantages for use in lab experiments. It is a highly water-soluble compound that can be easily administered to animals for imaging studies. It is also relatively stable and can be stored for long periods of time without degradation. However, iopamidol has some limitations for use in lab experiments. It is a contrast agent and therefore does not have any direct therapeutic effects. Additionally, its use in lab experiments is limited to imaging studies and cannot be used for other types of experiments.

Orientations Futures

There are several potential future directions for research involving iopamidol. One area of research is the development of new contrast agents with improved properties such as higher contrast and lower toxicity. Another area of research is the use of iopamidol in combination with other imaging techniques such as magnetic resonance imaging (MRI) to improve diagnostic accuracy. Additionally, research into the mechanisms of action and physiological effects of iopamidol could lead to the development of new diagnostic and therapeutic approaches.

Méthodes De Synthèse

Iopamidol is synthesized by reacting 3,5-diacetylaminobenzoic acid with hydroiodic acid and acetic anhydride. The resulting product is then treated with methylamine and iodine to form iopamidol. The synthesis process is complex and requires careful control of reaction conditions to ensure high purity and yield of the final product.

Propriétés

Numéro CAS |

1949-44-6 |

|---|---|

Nom du produit |

3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |

Formule moléculaire |

C13H13I3N2O4 |

Poids moléculaire |

641.97 g/mol |

Nom IUPAC |

3,5-bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C13H13I3N2O4/c1-5(19)17(3)11-8(14)7(13(21)22)9(15)12(10(11)16)18(4)6(2)20/h1-4H3,(H,21,22) |

Clé InChI |

HXLHPWRFRAZDQW-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |

SMILES canonique |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |

Synonymes |

2,4,6-TRIIODO-3,5-BIS(N-METHYLACETAMIDO)BENZOIC ACID |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

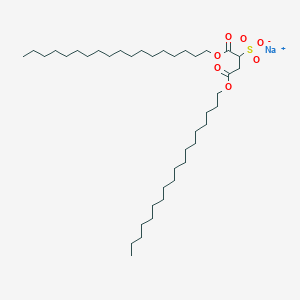

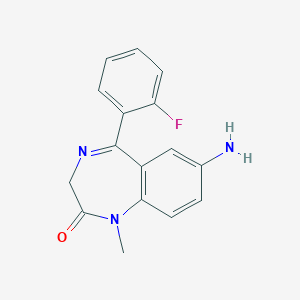

![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)

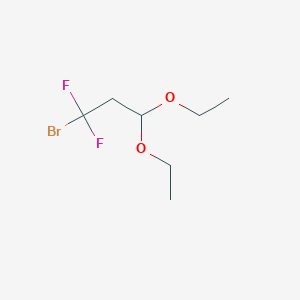

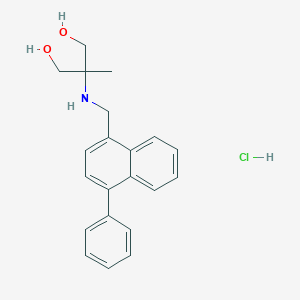

![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)

![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)

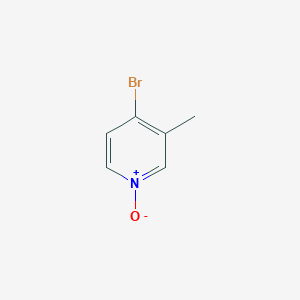

![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)

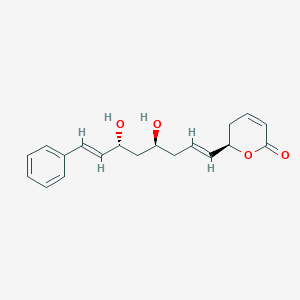

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)